Cas no 777816-79-2 (Propanamide,N,N-dimethyl-2-(methylamino)-, (2R)-)

Propanamide,N,N-dimethyl-2-(methylamino)-, (2R)- structure
777816-79-2 structure
Product Name:Propanamide,N,N-dimethyl-2-(methylamino)-, (2R)-
CAS No:777816-79-2
MF:C6H14N2O
MW:130.188161373138
CID:553022
PubChem ID:28835272
Update Time:2025-04-19

Propanamide,N,N-dimethyl-2-(methylamino)-, (2R)- Chemical and Physical Properties

Names and Identifiers

    • Propanamide,N,N-dimethyl-2-(methylamino)-, (2R)-
    • Propanamide,N,N-dimethyl-2-(methylamino)-, (R)- (9CI)
    • N~1~,N~1~,N~2~-trimethyl-D-alaninamide
    • Propanamide, N,N-dimethyl-2-(methylamino)-, (R)- (9CI)
    • SCHEMBL6008958
    • AKOS027426918
    • N1,N1,N2-Trimethyl-D-alaninamide
    • (2R)-N,N-DIMETHYL-2-(METHYLAMINO)PROPANAMIDE
    • 777816-79-2
    • MDL: MFCD18835084
    • Inchi: 1S/C6H14N2O/c1-5(7-2)6(9)8(3)4/h5,7H,1-4H3/t5-/m1/s1
    • InChI Key: RIUXWVNHMYQLQY-RXMQYKEDSA-N
    • SMILES: O=C([C@@H](C)NC)N(C)C

Computed Properties

  • Exact Mass: 130.110613074g/mol
  • Monoisotopic Mass: 130.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 101
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 32.3Ų
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